(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride

Molecular Weight Differentiation Salt Form Stoichiometry Solution Preparation Accuracy

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride (CAS 1185295-94-6) is a fused-ring pyrazole derivative whose molecular formula is C₇H₁₂ClN₃ (MW 173.64 g/mol). It is supplied as a monohydrochloride salt with a minimum purity specification of 95%.

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
CAS No. 1185295-94-6
Cat. No. B1521786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
CAS1185295-94-6
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2CN.Cl
InChIInChI=1S/C7H11N3.ClH/c8-4-7-5-2-1-3-6(5)9-10-7;/h1-4,8H2,(H,9,10);1H
InChIKeyOQMHQBOLBQFAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride – Core Identity, Purity, and Basic Procurement Characteristics


(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride (CAS 1185295-94-6) is a fused-ring pyrazole derivative whose molecular formula is C₇H₁₂ClN₃ (MW 173.64 g/mol) [1]. It is supplied as a monohydrochloride salt with a minimum purity specification of 95% . The compound features a primary aminomethyl substituent at the 3-position of a saturated cyclopenta[c]pyrazole scaffold, which provides a defined hydrogen-bond donor/acceptor profile (HBD = 3, HBA = 2) and a single rotatable bond [1].

Why (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine Hydrochloride Cannot Be Casually Substituted with In-Class Analogs


Superficially similar cyclopenta[c]pyrazole analogs differ in three critical procurement-relevant dimensions: (i) salt form stoichiometry directly alters formula weight and hydrogen-bond donor count, which impacts solution preparation and reaction stoichiometry [1]; (ii) the primary-amine versus N-methyl secondary-amine substitution changes nucleophilicity and precludes identical downstream reactivity without additional synthetic manipulation ; and (iii) the fused saturated ring system combined with the specific aminomethyl positional isomer yields a unique logP and hydrogen-bonding profile that is not replicated by the aromatic core, the free base, or the 1‑phenyl substituted variant . These differences are not cosmetic; substituting one cyclopenta[c]pyrazole derivative for another without adjusting experimental parameters will generate non-comparable results in parallel synthesis, fragment-based screening, and pharmacokinetic assays.

Quantitative Differentiation of (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine Hydrochloride Against Its Closest Analogs


Molecular Weight Precision: Monohydrochloride Salt Avoids Stoichiometric Ambiguity of the Dihydrochloride and Free Base Forms

The target compound is a well-defined monohydrochloride salt with a molecular weight of 173.64 g/mol [1]. In contrast, the dihydrochloride salt (CAS 1439905-47-1) has a molecular weight of 210.10 g/mol, while the free base (CAS 1260761-03-2) has a molecular weight of 137.18 g/mol . This 36.46 g/mol difference between the mono- and dihydrochloride forms introduces a 57% change in formula weight relative to the free base, which would cause a systematic error in molarity calculations if the wrong salt form is assumed. The monohydrochloride salt offers a reproducible, single-species form with a clear stoichiometric ratio (1:1 amine:HCl), eliminating the batch-to-batch variability that can occur with hygroscopic free bases or mixed/dihydrate hydrochloride states.

Molecular Weight Differentiation Salt Form Stoichiometry Solution Preparation Accuracy

Hydrogen Bond Donor Count: A Primary Amine that Preserves Full H-Bond Potential Versus N-Methylated Analogs

The target hydrochloride salt possesses three hydrogen bond donors (HBD = 3), contributed by the protonated primary amine (NH₃⁺) and the pyrazole NH [1]. The N-methyl analog (CAS 893638-31-8, as the dihydrochloride) has only two HBDs because the methyl group replaces one exchangeable proton on the amine nitrogen . A reduction in HBD count alters the compound's ability to form key interactions with biological targets in fragment-based screening, where hydrogen bonds are often the primary drivers of binding affinity. Furthermore, the primary amine of the target compound is directly amenable to amide coupling, sulfonamide formation, and reductive amination without requiring a deprotection step, whereas the N-methyl secondary amine has different nucleophilicity and cannot be converted to a primary amide without demethylation.

Hydrogen Bond Donor Count Fragment-Based Drug Discovery Reactivity Profile

LogP Control: The Aminomethyl Group Shifts Polarity by −1.9 Log Units Relative to the Parent Scaffold

The target compound exhibits a calculated partition coefficient (clogP) of −0.25, reflecting the polar contribution of the aminomethyl group and hydrochloride salt . The unsubstituted cyclopenta[c]pyrazole scaffold (CAS 250-39-5) has a documented logP of 0.66 . This represents a logP reduction of −0.91 units (~10‑fold decrease in lipophilicity). When compared with the 1‑phenyl derivative (CAS 1193389-93-3, MW 249.74 g/mol), which adds a hydrophobic phenyl ring and is expected to have a substantially higher logP [1], the target compound occupies a distinct, more polar region of chemical space. In lead-optimization workflows, logP is a key determinant of solubility and passive membrane permeability; the target compound's low logP makes it a preferred starting point for projects where maintaining aqueous solubility is critical.

LogP Differentiation Permeability Solubility Screening

Monohydrochloride Salt Form and Purity Consistency: 95% Minimum Purity with a Defined 1:1 Stoichiometry

The target compound is supplied as a monohydrochloride salt with a minimum purity of 95% as specified by multiple vendors . In contrast, the dihydrochloride salt (CAS 1439905-47-1) is often listed with varying purity grades, and the free base can degrade or adsorb atmospheric CO₂ during storage, leading to inconsistent amine content. The 1:1 amine:HCl ratio of the target compound is unambiguous (C₇H₁₂ClN₃), whereas the dihydrochloride (C₇H₁₃Cl₂N₃) requires careful verification of the exact stoichiometry, as partial dehydration or mixed HCl states can alter the effective molar concentration in solution assays. Reproducible procurement of the monohydrochloride salt eliminates this uncertainty and supports consistent high-throughput screening (HTS) and medicinal chemistry workflows.

Salt Form Reproducibility Purity Specification Batch-to-Batch Consistency

Scaffold Validation in Kinase Inhibitor Patents: A Non-Redundant 3-Aminomethyl Vector Documented in Bub1 and JNK Inhibitor Claims

Patents covering substituted cyclopenta[c]pyrazoles as Bub1 kinase inhibitors (e.g., WO2014044846) describe compounds bearing a 3-aminomethyl motif as a key vector for kinase hinge-binding interactions [1]. Similarly, JNK inhibitor patents exploit cyclopenta[c]pyrazole cores with aminomethyl substituents to achieve selective kinase inhibition [2]. While direct IC₅₀ comparison for the free amine hydrochloride is not available in the public domain, the structural motif is explicitly claimed and exemplified in patent literature, indicating non-trivial structure-activity requirements that distinguish the 3-aminomethyl regioisomer from closely related 1‑alkyl or N‑methyl variants. This provides class-level evidence that procurement of the specific 3-aminomethyl monohydrochloride scaffold aligns with established medicinal chemistry strategies for kinase inhibitor development.

Patent Scaffold Validation Kinase Inhibitor Chemical Biology

Recommended Procurement-Driven Application Scenarios for (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine Hydrochloride


Kinase Hit-to-Lead Optimization: Bub1 and JNK Inhibitor SAR Expansion

The patented preference for a 3‑aminomethyl vector on the cyclopenta[c]pyrazole core makes the hydrochloride salt an optimal building block for generating focused libraries targeting Bub1 and JNK kinases. Its monohydrochloride stoichiometry ensures accurate molarity in parallel synthesis, while the primary amine enables direct amide coupling with commercially available carboxylic acid building blocks [1].

Fragment-Based Drug Discovery with Defined H-Bond Donor Capacity

With a hydrogen bond donor count of 3 and a rotatable bond count of 1, the fragment-like physicochemical profile (MW < 200, clogP < 0) meets Rule-of-Three criteria. The compound can be directly dispensed from DMSO stocks in fragment-based screening campaigns, and its primary amine allows efficient structure-guided elaboration without preliminary deprotection [2].

Biophysical Assay Applications Requiring Accurate Concentration Control

The unambiguous 1:1 salt stoichiometry eliminates the uncertainty associated with dihydrochloride or free base forms when preparing solutions for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST). The 95% purity specification supports direct use without additional purification, thereby reducing pre-assay handling time and cost .

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